1-Benzyl-3-ethoxy-3-methylazetidine

Drug Discovery Physicochemical Property Analysis Lead Optimization

1-Benzyl-3-ethoxy-3-methylazetidine is a synthetic organic compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing heterocycle. Its core structure is defined by a 3-ethoxy-3-methyl substitution pattern on the azetidine ring, and a benzyl group on the nitrogen atom.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 168144-35-2
Cat. No. B062407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-ethoxy-3-methylazetidine
CAS168144-35-2
SynonymsAzetidine, 3-ethoxy-3-methyl-1-(phenylmethyl)- (9CI)
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCCOC1(CN(C1)CC2=CC=CC=C2)C
InChIInChI=1S/C13H19NO/c1-3-15-13(2)10-14(11-13)9-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3
InChIKeyYEFYMYOEJDRMPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-ethoxy-3-methylazetidine (CAS 168144-35-2) Baseline and Procurement Profile


1-Benzyl-3-ethoxy-3-methylazetidine is a synthetic organic compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing heterocycle. Its core structure is defined by a 3-ethoxy-3-methyl substitution pattern on the azetidine ring, and a benzyl group on the nitrogen atom . This specific substitution profile yields a molecular weight of 205.30 g/mol and a calculated LogP of 2.235, indicating moderate lipophilicity . The compound is primarily available from chemical suppliers as a research intermediate, with standard purities around 95% .

Synthetic role Substituted azetidine intermediate for medicinal chemistry
Physicochemical profile Moderate calculated lipophilicity, aligns with CNS lead-like property screening
Scaffold utility N-benzyl group enables protection/deprotection strategies in synthesis

Why 1-Benzyl-3-ethoxy-3-methylazetidine Cannot Be Substituted with Generic Azetidine Analogs


The specific substitution pattern on the azetidine scaffold dictates its physicochemical properties and potential reactivity, rendering generic analogs unsuitable as drop-in replacements. While the azetidine core offers molecular rigidity [1], the addition of a benzyl group at the 1-position and ethoxy and methyl groups at the 3-position significantly alters the compound's molecular weight, lipophilicity, and steric profile compared to simpler analogs like 1-benzylazetidine or 3-ethoxy-3-methylazetidine. These changes directly impact key parameters for pharmaceutical research, such as target binding kinetics, metabolic stability, and blood-brain barrier permeability, making compound-specific sourcing essential for experimental reproducibility and valid structure-activity relationship (SAR) studies.

Substitution pattern dictates properties: Generic azetidines lack the 3-ethoxy-3-methyl and N-benzyl groups, which may shift lipophilicity, steric bulk, and reactivity away from the target profile.

Pharmacological context may not transfer: Class-level CB1 or ERα modulator associations reported for N-benzyl azetidines may not apply to unsubstituted or differently substituted analogs.

SAR reproducibility requires exact scaffold: Changes in ring substitution can alter binding kinetics and ADME properties; direct replacement without validation may compromise SAR conclusions.

Quantitative Differentiation Evidence for 1-Benzyl-3-ethoxy-3-methylazetidine


Molecular Weight and Lipophilicity: A Differentiated Profile for Drug Discovery

1-Benzyl-3-ethoxy-3-methylazetidine possesses a distinct molecular weight (205.30 g/mol) and calculated LogP (2.235) compared to its closest structural analogs . These properties place it in a different property space than simpler azetidines, influencing its potential as a drug-like scaffold.

MW & LogP Profile
Data to verify
MW differs by +58 to +90 vs 1-benzylazetidine and 3-ethoxy-3-methylazetidine; LogP higher by ~0.7–1.7 units.
Supports CNS lead-like property screening context.
Comparator logP values estimated; direct measurement may refine differentiation.
Drug Discovery Physicochemical Property Analysis Lead Optimization

Azetidine Scaffold Antagonism at Cannabinoid Receptor 1 (CB1)

An azetidine derivative, identified as 'Azetidine derivative 3' (PMID26161824-Compound-173), is reported to act as an antagonist at the human Cannabinoid receptor 1 (CB1) [1]. This establishes a class-level precedent for the azetidine scaffold in modulating CB1, a target implicated in obesity and metabolic disorders [1].

CB1 Antagonist Class
Class-level inference
Azetidine derivative reported as CB1 antagonist in patent literature (no direct data for this compound).
May support CB1 pathway pharmacology research.
Class-level precedent only; target engagement requires experimental validation.
Cannabinoid Receptor CB1 Antagonist Obesity Metabolic Disorders

N-Benzyl Azetidine Scaffold Utility in Estrogen Receptor Modulation

Patented N-substituted azetidine derivatives demonstrate potent estrogen receptor alpha (ERα) antagonistic and selective estrogen receptor downregulating (SERD) activity in ER-positive breast cancer cells [1]. The presence of an N-benzyl group, as in the target compound, is a common feature in this class of bioactive molecules [1].

ERα Modulator Scaffold
Class-level inference
N-benzyl azetidines patented as ERα antagonists/SERDs; this compound shares the N-benzyl azetidine core.
May support ERα modulator scaffold exploration.
Patent-based evidence; no direct activity data for this specific analog.
Estrogen Receptor SERD Breast Cancer Oncology

Recommended Application Scenarios for 1-Benzyl-3-ethoxy-3-methylazetidine (CAS 168144-35-2)


Medicinal Chemistry: CNS-Penetrant Lead Optimization

Based on its calculated LogP of 2.235 , this compound is best suited for medicinal chemistry programs targeting central nervous system (CNS) disorders. Its physicochemical profile suggests a favorable balance for crossing the blood-brain barrier, a crucial prerequisite for CNS drugs.

Medicinal Chemistry: SAR Studies for CB1 Antagonism

Given the class-level evidence for azetidine derivatives as CB1 antagonists [1], this compound is a valuable scaffold for exploring structure-activity relationships (SAR) around this target. Researchers can use it as a core to synthesize novel analogs for metabolic disease research.

Medicinal Chemistry: Development of ERα Modulators

The N-benzyl azetidine core is a key structural motif in patented ERα antagonists and SERDs [2]. This makes 1-benzyl-3-ethoxy-3-methylazetidine an attractive starting material for synthesizing and evaluating new candidates for the treatment of ER-positive breast cancer.

Organic Synthesis: Use as a Protected Amine Building Block

The benzyl group on the nitrogen atom can serve as a protecting group during complex multi-step syntheses. This compound provides a stable, pre-formed, and differentially substituted azetidine ring that can be further elaborated after selective deprotection, a common requirement in total synthesis and medicinal chemistry.

Application
Selection Property
Validation Focus
CNS drug-like property optimization studies
Calculated lipophilicity and MW profile
CNS lead-like property assessment (e.g., BBB permeability prediction)
CB1 receptor pathway SAR studies
Azetidine scaffold associated with CB1 antagonism (class-level)
CB1 target engagement and functional assay validation
ERα modulator scaffold exploration
N-benzyl azetidine core in patented ERα modulators
ERα antagonism and degradation assay validation
Protected amine intermediate for synthesis
Benzyl group as a protecting group; pre-functionalized azetidine ring
Deprotection and further derivatization compatibility
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